molecular formula C19H25N5O B2412064 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2310156-80-8

2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Cat. No.: B2412064
CAS No.: 2310156-80-8
M. Wt: 339.443
InChI Key: IYWVLJXOPAJWDE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

The compound under discussion is related to a class of chemicals with significant pharmacological properties. Research in this domain has led to the synthesis of various derivatives, exhibiting a range of activities including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. For instance, the study by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, showing notable pharmacological profiles and selecting compounds for clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).

Antiviral and Antiparkinsonian Activities

Further exploration into substituted pyridine derivatives from similar chemical structures has shown promising analgesic and antiparkinsonian activities. A study by Amr et al. (2008) prepared derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, which exhibited activities comparable to known drugs such as Valdecoxib® and Benzatropine® (Amr et al., 2008).

Crystal Structure Analysis

The crystal structure of compounds within this chemical class, such as cyprodinil (an anilinopyrimidine fungicide), has been determined, providing insights into the molecular configuration and potential interaction mechanisms. Jeon et al. (2015) described the crystal structure of cyprodinil, highlighting the dihedral angles between the planes of the pyrimidine ring and the cyclopropane ring system, which could inform the design of new compounds with enhanced efficacy (Jeon et al., 2015).

Reactivation of Inhibited Acetylcholinesterase

Compounds derived from this chemical structure have also shown potential in the reactivation of inhibited acetylcholinesterase, a critical enzyme in nerve function. Ashani et al. (1965) prepared 4-hydroximinomethyl-pyrimidine derivatives, demonstrating their ability to reactivate phosphorylated acetylcholine esterase in vitro, offering a foundation for developing antidotes to organophosphate poisoning (Ashani et al., 1965).

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-13-10-18(21-12-20-13)25-11-15-5-7-24(8-6-15)17-9-14(2)22-19(23-17)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWVLJXOPAJWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)COC4=NC=NC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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